

Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tiglic acid*

Cat. No.: B131503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tiglic acid** and its derivatives, focusing on their chemical structures, synthesis, and biological activities, particularly their anti-inflammatory properties. The information is curated for professionals in the fields of chemical research and drug development.

Introduction to Tiglic Acid

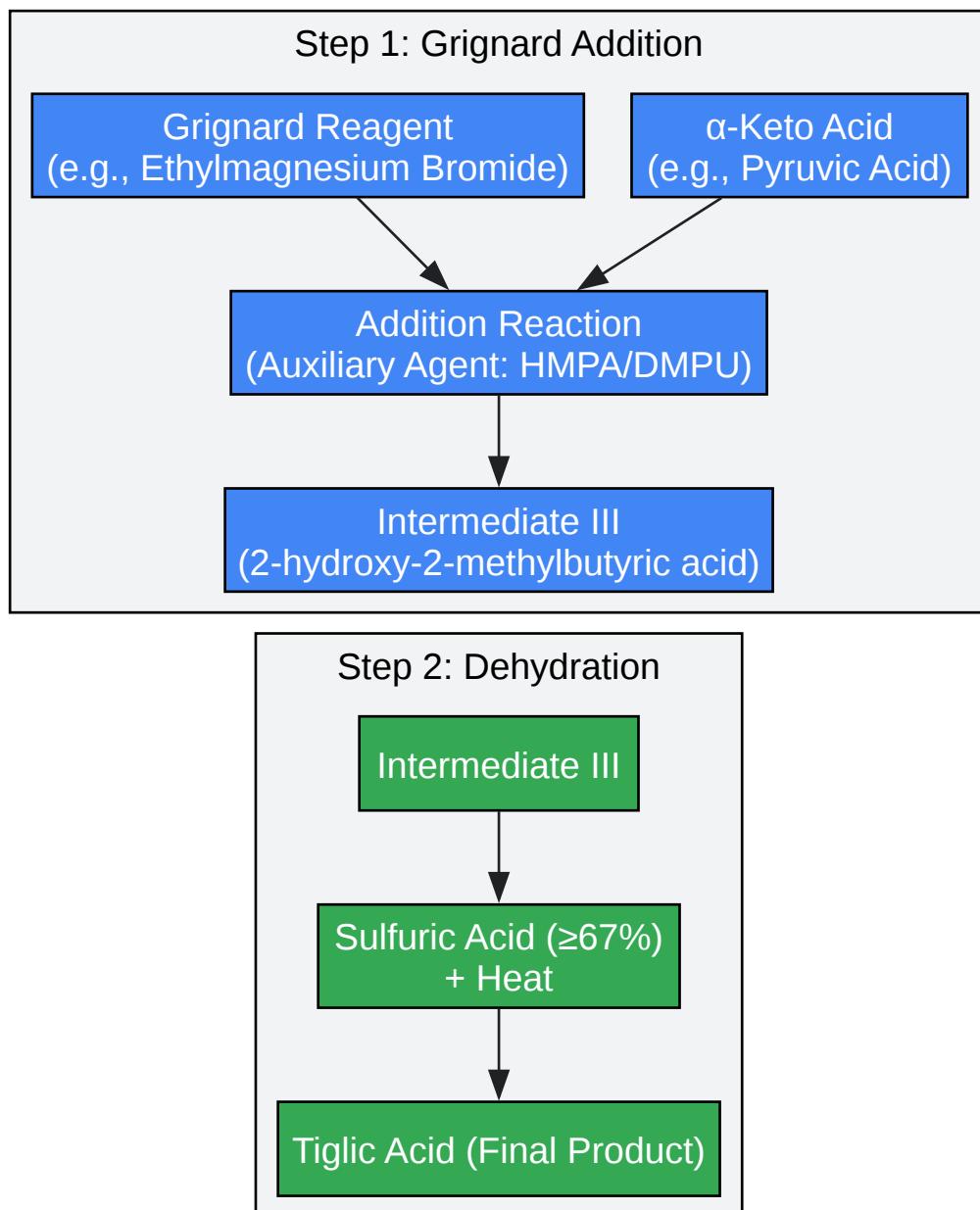
Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.^{[1][2]} It is a naturally occurring compound found in sources such as croton oil (Croton tiglium) and the defensive secretions of certain beetles.^{[1][2]} The molecule features a double bond between the second and third carbon atoms in a trans-configuration, which contributes to its chemical reactivity and biological functions.^{[1][2][3]} **Tiglic acid** and its geometric isomer, angelic acid, form a pair of cis-trans isomers.^[2] It presents as a volatile, crystallizable solid with a characteristic sweet and spicy odor.^{[2][4]}

Table 1: Physicochemical Properties of **Tiglic Acid**

Property	Value	References
Molecular Formula	C ₅ H ₈ O ₂	[4][5]
Molecular Weight	100.12 g/mol	[4][5]
CAS Number	80-59-1	[2]
Melting Point	63.5 - 64 °C	
Boiling Point	198.5 °C	
pKa (at 25°C)	4.96 - 5.02	
Appearance	White crystalline solid	[4]
Solubility	Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.	[4]

Chemical Structures of Tiglic Acid Derivatives

The core structure of **tiglic acid** allows for various modifications to produce a range of derivatives, including esters, amides, and hydroxylated compounds.[1][6] These derivatives are explored for diverse applications, from fragrances and polymers to pharmaceuticals.[2][3]


- **Tiglate Esters:** Formed by the reaction of the carboxyl group of **tiglic acid** with an alcohol. Examples include methyl tiglate, ethyl tiglate, and geranyl tiglate, the latter of which is found in geranium oil.[6]
- **Hydroxylated Derivatives:** Natural and synthetic derivatives where hydroxyl groups are added to the carbon backbone. These modifications can significantly enhance biological activity.[1]
- **Trimethylsilyl (TMS) Derivatives:** Used in analytical chemistry, particularly for gas chromatography and mass spectrometry, to increase the volatility of the parent compound.[7]

Synthesis of Tiglic Acid and Its Derivatives

Several synthetic routes are available for producing **tiglic acid** and its derivatives. The selection of a method depends on the desired derivative, yield, and available precursors.

Synthesis via Grignard Reaction

A common laboratory-scale synthesis involves a Grignard reagent reacting with pyruvic acid or α -ketobutyric acid, followed by a dehydration step.[8]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **tiglic acid** via a Grignard reaction.

Synthesis via Perkin Reaction

Derivatives can also be synthesized using the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride.^[5] For **tiglic acid** derivatives, this typically involves a substituted phenylacetic acid and a substituted benzaldehyde, heated with triethylamine and acetic anhydride.^[5]

Biological Activities and Applications

Tiglic acid and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.^{[1][3][9]}

Anti-inflammatory Properties

Hydroxylated **tiglic acid** derivatives isolated from *Enkianthus chinensis* have demonstrated potent anti-inflammatory activity.^[1] These compounds significantly inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage models.^[1] This suggests potential applications in the development of treatments for inflammatory diseases.^{[3][9]}

Other Biological Roles

Tiglic acid is also known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression, which plays a role in regulating appetite and glucose homeostasis.^[9] This activity points to its potential utility in research related to obesity and diabetes.^[9]

Quantitative Bioactivity Data

The anti-inflammatory potential of hydroxylated **tiglic acid** derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide production in macrophage models are presented below.

Table 2: Anti-inflammatory Activity of Hydroxylated **Tiglic Acid** Derivatives

Compound	Source	Assay	IC ₅₀ Value (µM)	Reference
Derivative 3	Enkianthus chinensis	NO Production Inhibition	2.9	[1]
Derivative 12	Enkianthus chinensis	NO Production Inhibition	1.2	[1]

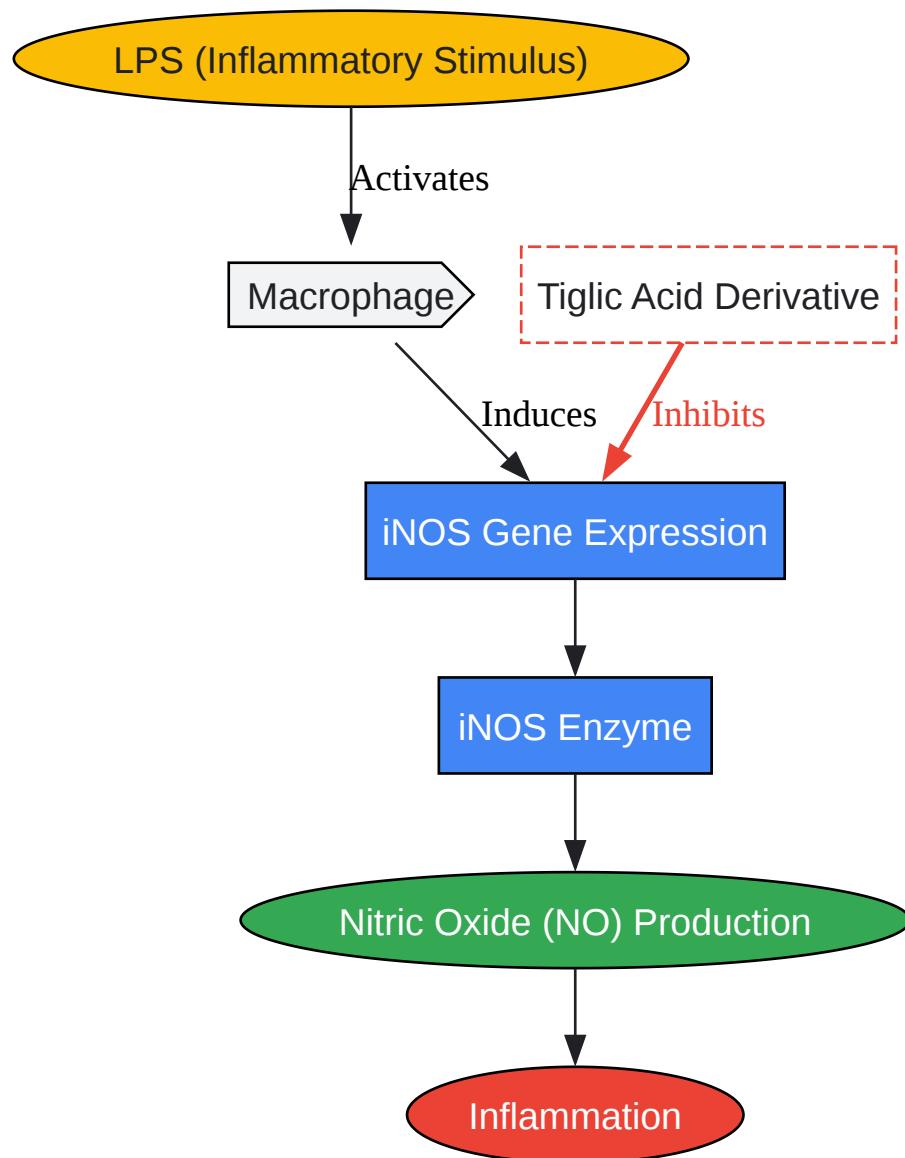
Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of **tiglic acid** derivatives based on published procedures.

Protocol: Synthesis of Tiglic Acid via Grignard Reaction[9]

- Preparation of Grignard Reagent: Add magnesium chips (17.5 g) and tetrahydrofuran (THF, 200 g) to a 2L reaction vessel under a nitrogen atmosphere. Slowly add a THF solution of bromoethane (77.34 g in 200 g THF) dropwise to initiate the reaction. Stir the mixture at 35°C for 30 minutes to complete the formation of ethylmagnesium bromide.
- Addition Reaction: Add an auxiliary agent such as HMPA (2.5 g) to the prepared Grignard reagent.
- Intermediate Formation: Slowly introduce the α -keto acid (e.g., pyruvic acid) to the reaction mixture at room temperature to form the 2-hydroxy-2-methylbutyric acid intermediate.
- Dehydration: Add a sulfuric acid solution (mass concentration \geq 67%) to the intermediate. Heat the mixture to induce dehydration, yielding **tiglic acid**.
- Purification: The final product can be purified by recrystallization from an ethanol-water solution.

Protocol: Nitric Oxide (NO) Inhibition Assay[1][11][12]


- Cell Culture: Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified

incubator at 37°C with 5% CO₂.

- Cell Seeding: Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the **tiglic acid** derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control.
- Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control wells) and incubate for 24 hours.
- NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Proposed Anti-inflammatory Signaling Pathway

The inhibitory effect of **tiglic acid** derivatives on nitric oxide production is a key aspect of their anti-inflammatory mechanism. This process involves the modulation of inflammatory signaling pathways within macrophages.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action for **tiglic acid** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
- 2. Tiglic acid - Wikipedia [en.wikipedia.org]
- 3. polybluechem.com [polybluechem.com]
- 4. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TIGLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tiglic acid, TMS derivative [webbook.nist.gov]
- 8. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131503#tiglic-acid-derivatives-and-their-chemical-structures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com